molecular formula C26H24O13 B1263125 hyemaloside B

hyemaloside B

Cat. No.: B1263125
M. Wt: 544.5 g/mol
InChI Key: LIANLIDDEFJTSX-XZWSAFPPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyemaloside B is a phenolic glycoside isolated from Eugenia hyemalis, a plant collected in Paraguay. Structurally, it comprises a benzoate group, two glucuronic acid moieties, and a hexahydroxydiphenoyl (HHDP) unit. Its molecular formula is C₄₀H₃₀O₂₃, with 15 double-bond equivalents confirmed via high-resolution mass spectrometry (HRESIMS) . Key spectroscopic features include distinct NMR signals for aromatic protons (δ 6.54–7.15 ppm) and carbons indicative of β-linked glucuronic acid residues (δ 104–170 ppm) . This compound exhibits inhibitory activity against HIV-1 and HIV-2 ribonuclease H (RNase H) enzymes but lacks cytotoxicity in cellular assays, a unique dichotomy discussed later .

Properties

Molecular Formula

C26H24O13

Molecular Weight

544.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]-2-(4-hydroxyphenoxy)oxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C26H24O13/c27-14-3-1-12(2-4-14)24(34)36-11-19-21(32)22(33)23(26(38-19)37-16-7-5-15(28)6-8-16)39-25(35)13-9-17(29)20(31)18(30)10-13/h1-10,19,21-23,26-33H,11H2/t19-,21-,22+,23-,26-/m1/s1

InChI Key

LIANLIDDEFJTSX-XZWSAFPPSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Synonyms

hyemaloside B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hyemaloside B vs. Hyemaloside A

  • Structural Differences: Hyemaloside A (C₂₆H₂₄O₁₃) features three galactose units attached to a rutin core, confirmed by HMBC correlations between galactose anomeric protons and rutin hydroxyls . this compound replaces galactose with glucuronic acid and incorporates an HHDP group, altering its polarity and binding affinity .
  • Bioactivity :
    • Both compounds inhibit HIV RNase H enzymes, but hyemaloside A shows stronger UV absorption (λmax 221 nm vs. 271 nm for this compound), suggesting divergent electronic configurations influencing enzyme interactions .

This compound vs. Hyemaloside C

  • Structural Differences :
    • Hyemaloside C (C₄₀H₃₀O₂₃) shares the same molecular formula as this compound but differs in substituent orientation. The 3-position asymmetric carbon in hyemaloside C bears a 4-hydroxyphenyl group , unlike the 3,4,5-trihydroxyphenyl group in this compound .

This compound vs. Tellimagrandin II

  • Structural Differences: Tellimagrandin II, a ellagitannin, lacks glucuronic acid moieties and instead has a glucose core with multiple galloyl groups.
  • Bioactivity :
    • Tellimagrandin II exhibits broad-spectrum antiviral activity, while this compound’s activity is restricted to RNase H inhibition, reflecting its targeted molecular interactions .

Comparative Bioactivity Data

Compound Molecular Formula Key Substituents RNase H Inhibition (HIV-1/HIV-2) Cellular Cytotoxicity
This compound C₄₀H₃₀O₂₃ 2 Glucuronic acids, HHDP Active Inactive
Hyemaloside A C₂₆H₂₄O₁₃ 3 Galactose units, rutin core Active Inactive
Hyemaloside C C₄₀H₃₀O₂₃ 4-Hydroxyphenyl group Active Inactive
Tellimagrandin II C₃₄H₂₈O₂₂ Glucose core, galloyl groups Not tested Active

Mechanistic Insights and Limitations

  • Enzyme vs. Cellular Activity: Despite inhibiting RNase H at enzymatic levels (IC₅₀ ~1–10 µM range inferred), this compound and analogs fail in cellular assays due to interference in cytotoxicity readouts or poor bioavailability. This contrasts with smaller phenolic compounds (e.g., flavonoids), which often show concordant enzyme and cellular activity .
  • Assay Conditions: Tests conducted with 1% bovine serum albumin (BSA) ruled out nonspecific binding, suggesting intrinsic limitations (e.g., efflux pumps or metabolic degradation) .

Q & A

Q. What methodologies are recommended for isolating hyemaloside B from Eugenia hyemalis?

this compound is isolated via sequential solvent extraction and chromatography. The plant material (aerial parts) is extracted with CH2Cl2–MeOH (1:1), followed by solvent-solvent partitioning to concentrate bioactive fractions. Further purification employs Sephadex LH-20 column chromatography and reversed-phase HPLC . Key considerations:

  • Solvent polarity adjustments to optimize yield.
  • Monitoring bioactivity (e.g., HIV-1 RNase H inhibition) during fractionation.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • UV-Vis Spectroscopy : Identifies conjugated systems (e.g., λmax 271 nm in MeOH suggests phenolic or glycosidic chromophores) .
  • NMR (1H and 13C) : Assigns proton environments (e.g., anomeric protons at δ 4.8–5.2 ppm) and carbon skeletons. Compare with hyemaloside A (structurally related) to differentiate glycosylation patterns .
  • HREIMS : Confirms molecular weight (e.g., [M−H]<sup>−</sup> at m/z 877.1129 for hyemaloside C; apply similar workflows for this compound) .

Q. How should researchers design initial bioactivity assays for this compound?

Prioritize target-specific in vitro models based on known bioactivities of analogs:

  • HIV-1 RNase H inhibition : Use fluorescence-based enzymatic assays with recombinant HIV-1 RNase H .
  • Cytotoxicity screening : Employ MT-4 cells or peripheral blood mononuclear cells (PBMCs) with EC50 calculations .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with dose-response curves.

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

Contradictions often arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies:

  • Multi-solvent NMR : Compare spectra in DMSO-d6 vs. CD3OD to assess solvent-induced shifts .
  • 2D NMR (HSQC, HMBC) : Resolve ambiguous correlations (e.g., distinguishing β-glucopyranose vs. α-mannopyranose linkages) .
  • Computational modeling : Validate proposed structures using DFT-based chemical shift predictions.

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Analog synthesis : Modify glycosidic bonds (e.g., hydrolysis to aglycone) or phenolic groups (methylation/acetylation) .
  • Bioassay panels : Test analogs against related targets (e.g., HIV integrase, reverse transcriptase) to identify selectivity drivers.
  • Data normalization : Express activity as % inhibition relative to this compound’s baseline (IC50 ± SEM, n ≥ 3 replicates).

Q. How should researchers address low bioavailability in preclinical studies of this compound?

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and AUC in rodent models via LC-MS/MS.
  • Formulation optimization : Test nanoencapsulation or pro-drug strategies to enhance solubility .
  • Metabolite identification : Use hepatic microsomes to predict phase I/II metabolism pathways.

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. normalized response in Prism/GrapPad).
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
  • Report IC50 values with 95% confidence intervals and R<sup>2</sup> for curve fit quality.

Q. How to present conflicting bioactivity data in this compound studies?

  • Tabulate discrepancies : Compare IC50 values across cell lines (e.g., MT-4 vs. PBMCs) with ANOVA/Tukey post-hoc tests .
  • Mechanistic hypotheses : Proplicate membrane permeability differences or off-target effects in resistant cell lines.

Tables for Reference

Table 1. Key Spectral Data for this compound and Analogs

Compound[α]D<sup>25</sup> (MeOH)UV λmax (nm)Notable NMR Shifts (δ, ppm)
This compound−36.6 (c 0.18)271Anomeric H: 5.12 (d, J = 7.2 Hz)
Hyemaloside A+58.3 (c 0.18)221, 278Olefinic H: 6.78 (s)

Table 2. Recommended Bioassay Conditions

Assay TypeCell Line/EnzymeKey Parameters
HIV-1 RNase HRecombinant enzyme10 μM Mg<sup>2+</sup>, 37°C, 30 min
CytotoxicityMT-4 cells48 h incubation, MTT endpoint

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hyemaloside B
Reactant of Route 2
hyemaloside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.